molecular formula C9H8F3NO4 B8574494 1,2,3-Trifluoro-5-(2-methoxyethoxy)-4-nitrobenzene CAS No. 923033-14-1

1,2,3-Trifluoro-5-(2-methoxyethoxy)-4-nitrobenzene

Cat. No. B8574494
Key on ui cas rn: 923033-14-1
M. Wt: 251.16 g/mol
InChI Key: FQWVVSZRJNZEFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648116B2

Procedure details

To a mixture of 3,4,5-trifluoro-2-nitrophenol (1.93, 10 mmol), Ph3P (3.93 g, 15 mmol), and 2-methoxy-ethanol (1.18 ml, 15 mmol) in anhydrous THF (25 ml) a solution of diisopropyl azodicarboxylate (2.91 ml, 15 mmol) in THF (5 ml) was added at 0° C. and the reaction mixture was stirred at room temperature for 16 h. The volatiles were evaporated and the residue was dissolved in CH2Cl2 (100 ml) and the organic layer was washed with water (100 ml), brine (100 ml) dried (MgSO4) and evaporated. The residue obtained was purified over flash silica gel chromatography to obtain the titled product in 68% (1.70 g) yield. 1H NMR (300 MHz, CDCl3): δ 6.78 (ddd, J=2.4, 6.0, 11.7 Hz, 1H), 4.19 (t, J=4.5 Hz, 2H), 3.72 (t, J=4.5 Hz, 2H), 3.39 (s, 3H).
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
3.93 g
Type
reactant
Reaction Step One
Quantity
1.18 mL
Type
reactant
Reaction Step One
Quantity
2.91 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([N+:11]([O-:13])=[O:12])=[C:4]([OH:10])[CH:5]=[C:6]([F:9])[C:7]=1[F:8].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[CH3:33][O:34][CH2:35][CH2:36]O.N(C(OC(C)C)=O)=NC(OC(C)C)=O>C1COCC1>[F:9][C:6]1[CH:5]=[C:4]([O:10][CH2:36][CH2:35][O:34][CH3:33])[C:3]([N+:11]([O-:13])=[O:12])=[C:2]([F:1])[C:7]=1[F:8]

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
FC=1C(=C(C=C(C1F)F)O)[N+](=O)[O-]
Name
Quantity
3.93 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
1.18 mL
Type
reactant
Smiles
COCCO
Name
Quantity
2.91 mL
Type
reactant
Smiles
N(=NC(=O)OC(C)C)C(=O)OC(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 0° C.
CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in CH2Cl2 (100 ml)
WASH
Type
WASH
Details
the organic layer was washed with water (100 ml), brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified over flash silica gel chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=C(C(=C(C(=C1)OCCOC)[N+](=O)[O-])F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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